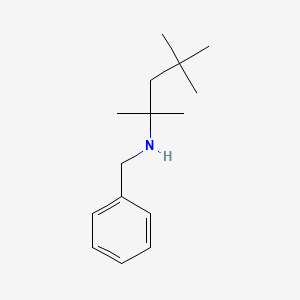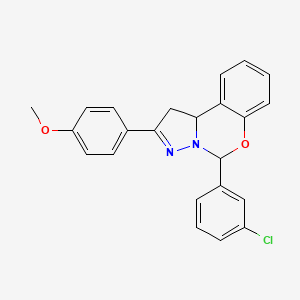
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available chemicals, and the synthesis may involve:
Formation of the indolinone core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the benzylethylamino group: This step may involve nucleophilic substitution reactions where a benzylethylamine is introduced to the indolinone core.
Addition of the dimethylaminopropyl group: This can be done through alkylation reactions using dimethylaminopropyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can speed up the reaction and improve yield.
Control of reaction temperature and pressure: These parameters are crucial for ensuring the reaction proceeds efficiently.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the manufacture of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: The compound may bind to receptors on cell surfaces, triggering a cellular response.
Ion channels: The compound may modulate the activity of ion channels, affecting cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Benzylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride
- 1-(Benzylethylamino)-3-(3-(methylamino)propyl)-3-phenyl-2-indolinone hydrochloride
Uniqueness
1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
33456-27-8 |
|---|---|
Formule moléculaire |
C28H34ClN3O |
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
3-[1-[benzyl(ethyl)amino]-2-oxo-3-phenylindol-3-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33N3O.ClH/c1-4-30(22-23-14-7-5-8-15-23)31-26-19-12-11-18-25(26)28(27(31)32,20-13-21-29(2)3)24-16-9-6-10-17-24;/h5-12,14-19H,4,13,20-22H2,1-3H3;1H |
Clé InChI |
CBZTWGIUSIBDHB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCC[NH+](C)C)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



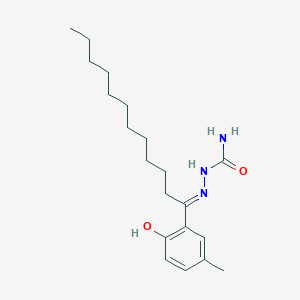
![[(E)-1,2-dimethoxy-2-phenylethenyl]benzene](/img/structure/B11998201.png)
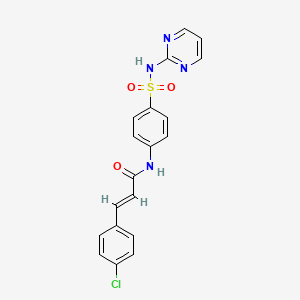
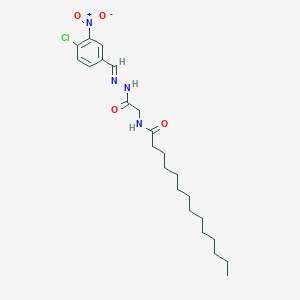

![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]benzohydrazide](/img/structure/B11998259.png)

![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)
